5-{[(2,4-Dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid
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Overview
Description
5-{[(2,4-Dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(2,4-Dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the 2,4-dimethylphenoxyacetic acid. This is followed by the acylation of the amino group on the benzene-1,3-dicarboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Depending on the substituent introduced, products can vary widely, including halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic or signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.
Acetylacetone: Another compound with similar reactivity but different functional groups.
Uniqueness: 5-{[(2,4-Dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides specific reactivity that is not found in simpler compounds.
Properties
Molecular Formula |
C18H17NO6 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
5-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H17NO6/c1-10-3-4-15(11(2)5-10)25-9-16(20)19-14-7-12(17(21)22)6-13(8-14)18(23)24/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
ZVBROCKLPWPHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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